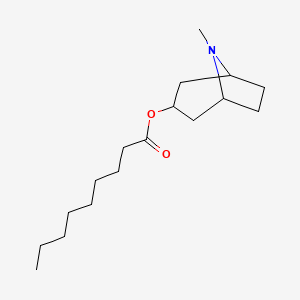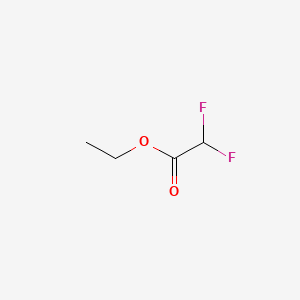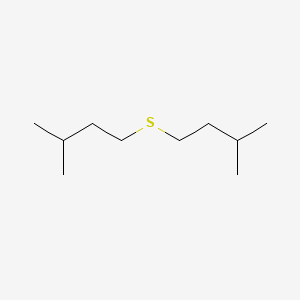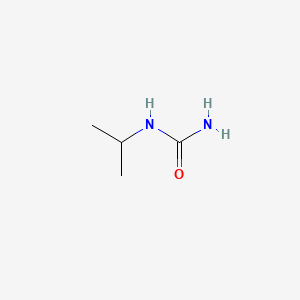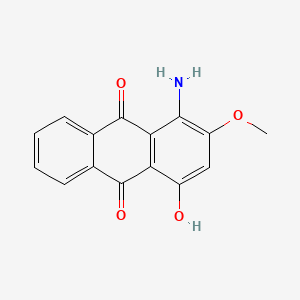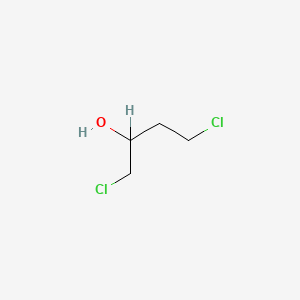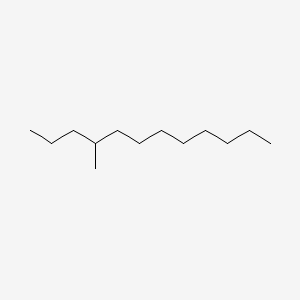
4-Methyldodecane
Übersicht
Beschreibung
4-Methyldodecane is a chemical compound with the molecular formula C13H28 . It has a molecular weight of 184.3614 .
Molecular Structure Analysis
The molecular structure of 4-Methyldodecane can be represented by the InChI string:InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Wissenschaftliche Forschungsanwendungen
Biomedical Research
In the field of biomedical research, 4-Methyldodecane has been studied for its potential role in various biological functions. A notable study by Kojima et al. (2001) explored the plasma levels of Syndecan-4 in patients with acute myocardial infarction, where they discovered significant elevations of Syndecan-4, suggesting its importance in tissue repair and response to ischemic heart tissues (Kojima et al., 2001).
Microbiology and Genetic Engineering
Yim et al. (2011) conducted a study on the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol, a valuable chemical in polymer production. They demonstrated the feasibility of producing this chemical from renewable carbohydrate feedstocks, which has significant implications for sustainable chemical production (Yim et al., 2011).
Cancer Research
Research conducted by Tazehkand et al. (2017) investigated the anticarcinogenic and antioxidant effects of 4-methylimidazole. They found significant anti-cancer and antioxidant effects, providing insights into potential therapeutic applications (Tazehkand et al., 2017).
Molecular Spectroscopy
Tugarinov et al. (2005) explored high-resolution four-dimensional 1H-13C NOE spectroscopy using methyl-TROSY. This technique has broad applications in understanding molecular structures, especially in large biological molecules (Tugarinov et al., 2005).
Toxicology and Public Health
Chan et al. (2007) conducted toxicity and carcinogenicity studies of 4-Methylimidazole in rats and mice. Their findings are crucial for understanding the potential health risks associated with exposure to this compound (Chan et al., 2007).
Material Science and Engineering
Ghule et al. (2021) examined Poly-4-methyl-1-pentene for its use in energy storage applications. Their research contributes to the development of new materials for capacitors and other energy storage devices (Ghule et al., 2021).
Safety and Hazards
According to the safety data sheet, 4-Methyldodecane is classified as an aspiration hazard (Category 1) . If swallowed, it may be fatal as it can enter airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion, do not induce vomiting and seek immediate medical attention .
Wirkmechanismus
Mode of Action
Alkanes are generally hydrophobic and can interact with lipid bilayers and other hydrophobic regions within biological systems .
Pharmacokinetics
Once absorbed, it may distribute into adipose tissue due to its lipophilic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyldodecane. For instance, temperature and pressure can affect the physical state of 4-Methyldodecane, potentially influencing its interactions within biological systems .
Eigenschaften
IUPAC Name |
4-methyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTXSMATBUWDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058638 | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyldodecane | |
CAS RN |
6117-97-1 | |
| Record name | Dodecane, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane, 4-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 4-methyldodecane influence the thermal stability of fuels like RP-2?
A1: Research indicates that adding 25% by mass of 4-methyldodecane to RP-2 can impact its thermal stability []. The exact nature of this impact, whether it improves or hinders stability, would require further analysis of the decomposition kinetics data presented in the research paper.
Q2: Can 4-methyldodecane be used to differentiate between various types of polyethylene?
A2: Yes, the presence and relative amount of 4-methyldodecane, alongside other short methyl-branched isoalkanes like 5-methyldodecane, 2-methyldodecane, and 3-methyldodecane, can be used to characterize different polyethylene types []. These branched alkanes are generated during the pyrolysis hydrogenation of polyethylene and their specific ratios are indicative of the original polymer's microstructure. For instance, high-density polyethylene (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE) will exhibit different relative amounts of these isoalkanes after pyrolysis hydrogenation gas chromatography/mass spectrometry (Py-H-GC/MS) analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



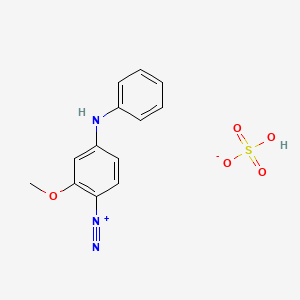
![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)


